molecular formula C12H13N3O4 B2888086 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1322604-65-8

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2888086
CAS No.: 1322604-65-8
M. Wt: 263.253
InChI Key: WEIANLGKIOWDFR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-(2-methylpropyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIANLGKIOWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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